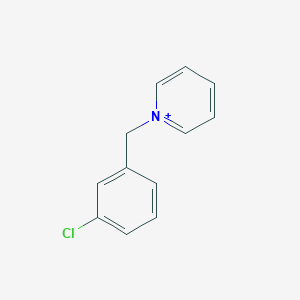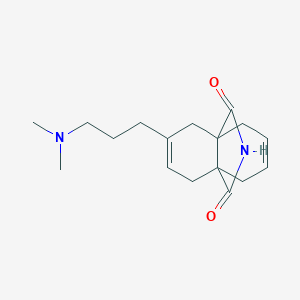![molecular formula C13H11N3O2S B231742 ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against a range of cancer cell lines, which makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate. One of the major areas of research is in the development of new drugs based on this compound. Studies have shown that this compound has the potential to be developed into a potent anti-cancer drug. Other areas of research include the investigation of its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate involves the reaction of 2-amino-4-chloroquinazoline with ethyl 2-bromoacetate and potassium sulfide. The reaction is carried out in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate has been extensively studied for its potential applications in the treatment of various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Formule moléculaire |
C13H11N3O2S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
ethyl 5-sulfanylidene-4H-imidazo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2S/c1-2-18-13(17)10-11-15-12(19)8-5-3-4-6-9(8)16(11)7-14-10/h3-7H,2H2,1H3,(H,15,19) |
Clé InChI |
PBOYOUCPKYBSGA-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2C=N1)S |
SMILES |
CCOC(=O)C1=C2NC(=S)C3=CC=CC=C3N2C=N1 |
SMILES canonique |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2C=N1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)





![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)

![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

